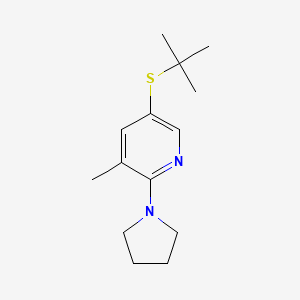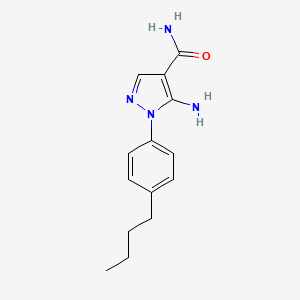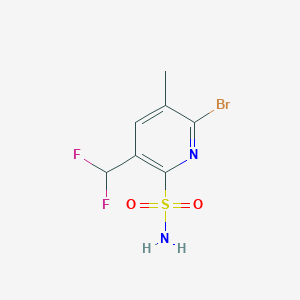
5-Bromo-3-propoxybenzofuran-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-3-propoxybenzofuran-2-carboxylicacid is an organic compound that belongs to the benzofuran family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-propoxybenzofuran-2-carboxylicacid typically involves the bromination of a benzofuran precursor followed by the introduction of a propoxy group. One common method involves the following steps:
Bromination: The starting material, benzofuran, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Propoxylation: The brominated intermediate is then reacted with propyl alcohol in the presence of a base such as potassium carbonate to introduce the propoxy group.
Carboxylation: Finally, the compound is carboxylated using carbon dioxide under high pressure and temperature conditions to yield 5-Bromo-3-propoxybenzofuran-2-carboxylicacid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
5-Bromo-3-propoxybenzofuran-2-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide, potassium cyanide in ethanol, organometallic reagents in tetrahydrofuran.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Azides, nitriles, organometallic derivatives.
科学研究应用
5-Bromo-3-propoxybenzofuran-2-carboxylicacid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 5-Bromo-3-propoxybenzofuran-2-carboxylicacid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Disrupting Cellular Processes: Interfering with processes such as DNA replication, protein synthesis, and cell division.
相似化合物的比较
Similar Compounds
5-Bromo-2-carboxybenzofuran: Lacks the propoxy group, which may affect its solubility and reactivity.
3-Propoxybenzofuran-2-carboxylicacid: Lacks the bromine atom, which may influence its biological activity and chemical reactivity.
5-Bromo-3-methoxybenzofuran-2-carboxylicacid: Contains a methoxy group instead of a propoxy group, which may alter its physical and chemical properties.
Uniqueness
5-Bromo-3-propoxybenzofuran-2-carboxylicacid is unique due to the presence of both the bromine atom and the propoxy group, which confer specific chemical reactivity and potential biological activity. These structural features make it a valuable compound for various research applications and potential therapeutic uses.
属性
分子式 |
C12H11BrO4 |
|---|---|
分子量 |
299.12 g/mol |
IUPAC 名称 |
5-bromo-3-propoxy-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C12H11BrO4/c1-2-5-16-10-8-6-7(13)3-4-9(8)17-11(10)12(14)15/h3-4,6H,2,5H2,1H3,(H,14,15) |
InChI 键 |
CAMPQCUTNCTWBV-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=C(OC2=C1C=C(C=C2)Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-(4-Bromophenyl)-5-(ethylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11789934.png)



![7-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B11789949.png)

![4-(2-Hydroxyethyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B11789955.png)

![Ethyl 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11789968.png)


